Methyl (4R)-1,4-dimethyl-2-oxo-3-piperidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (4R)-1,4-dimethyl-2-oxo-3-piperidinecarboxylate is a chemical compound with a unique structure that includes a piperidine ring, a methyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4R)-1,4-dimethyl-2-oxo-3-piperidinecarboxylate typically involves the esterification of the corresponding carboxylic acid with methanol. One common method involves the use of methanol and trimethylchlorosilane at room temperature, which provides a convenient and efficient route to the desired methyl ester . This method is advantageous due to its mild reaction conditions, simple workup, and good to excellent yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using similar reagents and conditions as those used in laboratory synthesis. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (4R)-1,4-dimethyl-2-oxo-3-piperidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl (4R)-1,4-dimethyl-2-oxo-3-piperidinecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of Methyl (4R)-1,4-dimethyl-2-oxo-3-piperidinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxy-3-methyl-2-pentanone: This compound has a similar structure and is known for its biological activity in inducing disease resistance in plants.
Pyrrolidine Alkaloids: These compounds share a similar nitrogen-containing ring structure and exhibit various biological activities, including antioxidant and anticancer properties.
Uniqueness
Methyl (4R)-1,4-dimethyl-2-oxo-3-piperidinecarboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
100045-12-3 |
---|---|
Molecular Formula |
C9H15NO3 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
methyl (4R)-1,4-dimethyl-2-oxopiperidine-3-carboxylate |
InChI |
InChI=1S/C9H15NO3/c1-6-4-5-10(2)8(11)7(6)9(12)13-3/h6-7H,4-5H2,1-3H3/t6-,7?/m1/s1 |
InChI Key |
OWMGISLFJJTKIP-ULUSZKPHSA-N |
Isomeric SMILES |
C[C@@H]1CCN(C(=O)C1C(=O)OC)C |
Canonical SMILES |
CC1CCN(C(=O)C1C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.